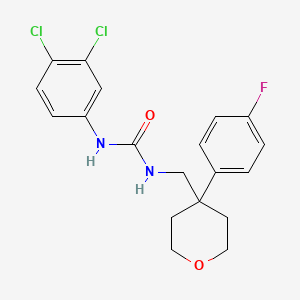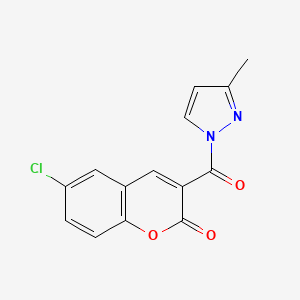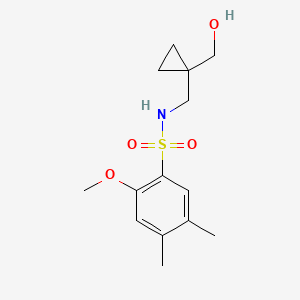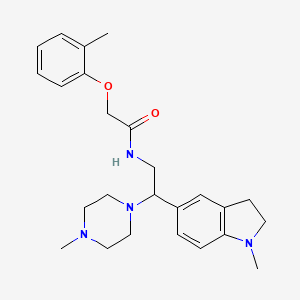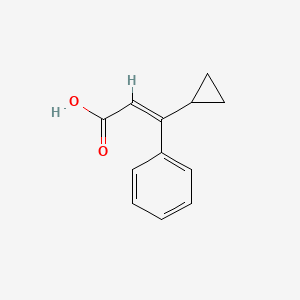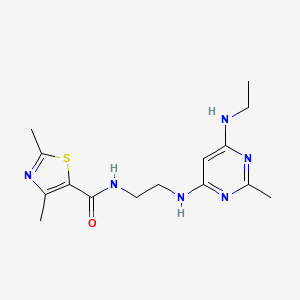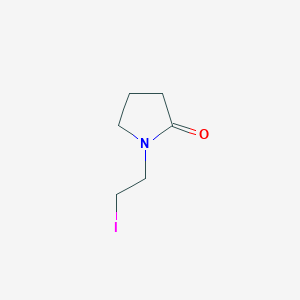![molecular formula C18H15Cl2NO3S2 B2501359 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole CAS No. 672951-47-2](/img/structure/B2501359.png)
5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various thiadiazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones were synthesized by condensing 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones. The process utilized TBAB and K2CO3 as reagents, and the chemical structures of the synthesized compounds were confirmed using analytical and spectral methods, including IR, 1H NMR, and LC-MS . Another study reported the synthesis of new 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles by reacting sulphinylbis(2,4-dihydroxythiobenzoyl) with hydrazides or carbazates, leading to a variety of derivatives including alkyl, alkoxy, aryl, and heteroaryl substituents . Additionally, a cascade synthesis approach was used to create 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in DMF in the presence of sodium carbonate .
Molecular Structure Analysis
The molecular structures of the synthesized thiadiazole derivatives were elucidated using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and liquid chromatography-mass spectrometry (LC-MS) were employed to confirm the structures of the compounds synthesized in the first study . Similarly, the structures of the 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were identified from elemental analysis, IR, 1H NMR, and mass spectrometry (MS) . The cascade synthesis process also relied on these analytical methods to confirm the formation of the desired 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these thiadiazole derivatives are characterized by their complexity and the formation of heterocyclic compounds. The first study describes a condensation reaction, which is a common method for synthesizing methanone derivatives . The second study involves a reaction between sulphinylbis(2,4-dihydroxythiobenzoyl) and various hydrazides or carbazates to introduce different substituents at the 5-position of the thiadiazole ring . The third study outlines a cascade reaction mechanism that includes cyclization, isomerization, and heterocyclization steps, culminating in the elimination of the arenesulfonamide fragment to form the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the substituents present on the thiadiazole ring. While the papers provided do not detail the physical properties such as melting points, solubility, or stability, the chemical properties can be inferred from the biological activity assays. For instance, compound 10f from the first study showed significant antibacterial activity, suggesting that the specific arrangement of substituents on the thiadiazole ring can enhance the compound's efficacy against various bacteria . The antiproliferative activity of the 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles against human cancer cell lines indicates that these compounds may interact with cellular targets in a manner that inhibits cell growth, which is a chemical property of interest in the context of cancer treatment .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques and Reactions :
- A study describes a cascade synthesis method for 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole through a reaction involving thiourea, highlighting a probable reaction scheme including cyclization and heterocyclization steps (Rozentsveig et al., 2011).
- Research details the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, indicating its application for facilitating reactions involving the thiazole ring structure (Moosavi‐Zare et al., 2013).
Structural Analysis :
- X-ray crystallography was employed to determine the structures of related compounds, providing insights into the molecular configurations and intermolecular interactions of tetrazole derivatives (Al-Hourani et al., 2015).
- The crystal structure of another derivative was analyzed, contributing to understanding the structural aspects and potential interactions of molecules within this chemical class (Pokhodylo & Obushak, 2019).
Biological and Chemical Properties
Pharmacophore Hybridization Approach :
- A study utilized the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties, involving a thiazole bearing hybrid molecule, highlighting the versatility of thiazole derivatives in medicinal chemistry (Yushyn et al., 2022).
Synthetic Applications :
- A method for synthesizing thiazole derivatives using crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 as a catalyst has been developed, demonstrating the synthetic versatility of thiazole compounds and their derivatives (Shahbazi-Alavi et al., 2019).
Safety And Hazards
Safety information, including toxicity, flammability, and environmental impact, is crucial for handling this compound. Unfortunately, specific safety data are not provided in the search results. Researchers should consult reliable sources and conduct proper risk assessments.
Orientations Futures
To advance our understanding of 5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole , future research should focus on the following:
- Synthetic Optimization : Develop efficient and scalable synthetic routes.
- Biological Studies : Investigate its pharmacological properties, potential targets, and therapeutic applications.
- Safety Profiling : Conduct comprehensive safety assessments.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its properties.
Propriétés
IUPAC Name |
5-(2,3-dichloro-4-ethylsulfonylphenyl)-2-(4-methoxyphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S2/c1-3-26(22,23)15-9-8-13(16(19)17(15)20)14-10-21-18(25-14)11-4-6-12(24-2)7-5-11/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBNBQFUBFISKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CN=C(S2)C3=CC=C(C=C3)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

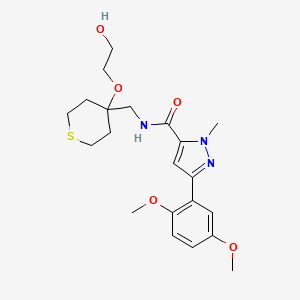
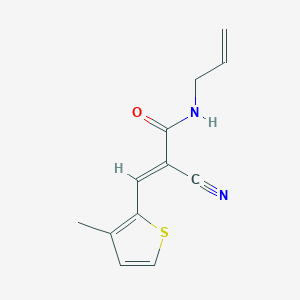
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)
